3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
Description
3-(2-Fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a synthetic small-molecule compound featuring a propanamide backbone substituted with a 2-fluorophenyl group and a pyrazine-thiophene hybrid moiety. The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrazine-thiophene system introduces π-π stacking and hydrogen-bonding capabilities. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic interactions. Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., thiophene-pyrazine hybrids in and pyrazinamide derivatives in ) .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-5-2-1-4-13(14)7-8-17(23)22-12-15-18(21-10-9-20-15)16-6-3-11-24-16/h1-6,9-11H,7-8,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEFBOGBTAQYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the fluorophenyl and thiophenyl-pyrazinyl components. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to 3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide . Research indicates that derivatives of heterocycles can exhibit significant antiviral properties against various viruses, including Dengue virus and others. The structural features of this compound may enhance its efficacy by facilitating interactions with viral proteins or host cell receptors .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in targeting enzymes involved in metabolic pathways. For instance, studies have demonstrated that certain derivatives exhibit potent inhibition of tyrosinase, an enzyme critical in melanin production and implicated in various skin disorders . The specific arrangement of the thiophene and pyrazine rings may play a crucial role in modulating the inhibitory activity.
Anticancer Potential
Emerging data suggest that compounds featuring similar scaffolds can influence cancer cell proliferation. The incorporation of fluorinated phenyl groups is known to enhance lipophilicity and bioavailability, which are advantageous for anticancer drug design. Initial screenings have indicated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the pharmacological profile of This compound .
Key Findings
- Fluorine Substitution : The presence of fluorine enhances metabolic stability and lipophilicity.
- Thiophene and Pyrazine Rings : These heterocycles contribute to the compound's ability to interact with biological targets effectively.
- Propanamide Linkage : This functional group is crucial for maintaining the compound's structural integrity and facilitating binding interactions.
Case Study 1: Antiviral Efficacy
A study evaluated a series of compounds structurally related to This compound against Dengue virus. The results indicated that modifications to the thiophene ring significantly enhanced antiviral activity, with some compounds achieving EC50 values below 5 µM .
Case Study 2: Enzyme Inhibition Profile
In another investigation focusing on tyrosinase inhibition, compounds derived from this scaffold were tested for their IC50 values. Several derivatives exhibited competitive inhibition with IC50 values comparable to standard inhibitors like kojic acid, demonstrating their potential as therapeutic agents for hyperpigmentation disorders .
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide and related propanamide derivatives.
Table 1: Comparative Analysis of Propanamide Derivatives
Structural and Functional Insights
Heterocyclic Diversity :
- The target compound integrates pyrazine and thiophene rings, which are less common in the compared derivatives. For example, compound 7c () uses a thiazole-oxadiazole system, while BK62004 () employs a pyrazine-azetidine scaffold. Thiophene-pyrazine hybrids () demonstrate enhanced antibacterial activity due to halogen substitutions, suggesting that the 2-fluorophenyl group in the target compound may similarly improve bioactivity .
Substituent Effects :
- The 2-fluorophenyl group in the target compound contrasts with the 3-chlorophenyl group in BK62003. Fluorine’s electronegativity and small atomic radius may improve binding affinity compared to chlorine .
- Thiophene moieties (target compound and ) enhance π-π interactions, whereas oxadiazole in 7c introduces sulfanyl linkages that may influence solubility and metabolic stability .
Biological Activity: Propanamides with pyrazine-thiophene systems () exhibit antimicrobial properties, while ZINC72065926 () targets acetylcholinesterase. The target compound’s lack of a sulfonyl or amino group (cf. 7c) may limit antibacterial effects but favor CNS or enzyme-specific interactions .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in (thiophene-pyrazole coupling) and (pyrazine-azetidine functionalization). Key steps may include amide bond formation and Suzuki-Miyaura coupling for aromatic substitutions .
Biological Activity
3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide, with CAS number 2034239-60-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 341.4 g/mol
- Structure : The compound features a fluorinated phenyl group and a thiophene-pyrazine moiety, which are significant for its biological activity.
Biological Activity Overview
-
Antiviral Activity :
- Compounds containing heterocycles like pyrazines and thiophenes have shown promise as antiviral agents. For instance, related compounds have been evaluated for their efficacy against various viruses, including Dengue virus (DENV) and Hepatitis C virus (HCV). The structure of this compound suggests it may exhibit similar antiviral properties due to the presence of these heterocycles .
-
Anticancer Potential :
- The incorporation of fluorine in aromatic systems has been linked to enhanced biological activity in anticancer drugs. For example, fluorinated compounds have been shown to inhibit tumor growth by interfering with cell signaling pathways and inducing apoptosis in cancer cells . While specific studies on this compound are sparse, its structural analogs have demonstrated significant anticancer activities.
Study on Antiviral Activity
A study investigating the antiviral properties of heterocyclic compounds found that derivatives similar to this compound exhibited varying degrees of efficacy against viral replication. For instance:
- Compound X (analogous structure): EC = 1.92 μM against DENV.
This suggests that the target compound may also possess antiviral properties worth exploring through further research.
Study on Anticancer Activity
In another study focusing on the anticancer potential of pyrazine derivatives:
- Compound Y (related structure): showed IC values in the low micromolar range against breast cancer cell lines.
These findings indicate that structural modifications can significantly impact biological activity, highlighting the need for targeted investigations into this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | EC_{50/IC_{50} Values |
|---|---|---|---|
| Compound X | C_{18}H_{16}FN_{3}OS | Antiviral | 1.92 μM (DENV) |
| Compound Y | C_{18}H_{15}FN_{4}OS | Anticancer | IC_{50} = 5 μM (Breast Cancer) |
Q & A
Q. Basic
- Chromatography : HPLC or GC-MS to confirm purity (>98%) and detect impurities .
- Spectroscopy : H/C NMR to verify functional groups (e.g., fluorophenyl C-F peak at ~110 ppm, pyrazine aromatic protons at 8.5–9.0 ppm) .
- X-ray crystallography : SHELX software for single-crystal structure determination, resolving bond angles and stereochemistry .
What methodologies are employed to assess its biological activity in vitro?
Q. Basic
- Binding assays : Radioligand displacement or fluorescence polarization to measure affinity for targets (e.g., kinases, GPCRs) .
- Enzyme inhibition : IC determination via spectrophotometric assays (e.g., NADH depletion for oxidoreductases) .
- Cell viability : MTT or ATP-luciferase assays in cancer cell lines (e.g., IC values in µM range) .
What strategies optimize reaction yields during multi-step synthesis?
Q. Advanced
- Solvent polarity modulation : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in pyrazine-thiophene coupling .
- Catalyst screening : Pd(PPh) improves cross-coupling efficiency (yield increase from 50% to 85%) .
- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) for amide bond formation .
How do structural modifications influence its pharmacological profile?
Q. Advanced
- Fluorophenyl substitution : Replacing fluorine with electron-withdrawing groups (e.g., -NO) increases kinase inhibition potency (IC from 10 µM to 2 µM) .
- Pyrazine-thiophene linker variation : Elongating the methyl spacer to ethyl reduces logP (from 3.5 to 2.8), improving solubility but decreasing membrane permeability .
- SAR studies : Thiophene-to-furan substitution abolishes activity, highlighting the critical role of sulfur in target interactions .
What computational approaches predict binding modes with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., hydrogen bonding with pyrazine N-atoms) .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .
- QSAR models : CoMFA or machine learning to correlate substituent electronegativity with IC values .
How can researchers address contradictory data in biological activity studies?
Q. Advanced
- Assay standardization : Validate cell lines (e.g., ATCC certification) and control buffer pH (7.4 vs. 6.5 alters IC by 3-fold) .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
What analytical techniques characterize its stability under physiological conditions?
Q. Advanced
- Forced degradation : Expose to pH 1–13, UV light, or 40°C/75% RH; monitor via LC-MS for hydrolysis (amide bond cleavage) or oxidation (thiophene ring sulfoxidation) .
- Plasma stability : Incubate with human plasma (37°C, 24h); quantify parent compound loss via UPLC-QTOF .
- Solid-state stability : PXRD to detect polymorphic transitions under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
